molecular formula C16H26O5 B1230977 Tetranor-PGE1 CAS No. 23923-84-4

Tetranor-PGE1

Cat. No.: B1230977
CAS No.: 23923-84-4
M. Wt: 298.37 g/mol
InChI Key: FPTFFTMXBKQFKC-JZKKULJYSA-N
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Description

Tetranor-Prostaglandin E1 is a metabolite of prostaglandin E1 and prostaglandin E2, formed through β-oxidation. It is known for its role in various biological processes and is often studied for its potential therapeutic applications. The compound is chemically identified as 7α,11-Dihydroxy-5-ketotetranorprost-9-enoic acid, with a molecular formula of C16H26O5 and a molecular weight of 298.4 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetranor-Prostaglandin E1 typically involves the β-oxidation of prostaglandin E1 and prostaglandin E2. This process can be carried out using various chemical reagents and catalysts under controlled laboratory conditions. One documented method involves the use of specific enzymes to facilitate the oxidation process .

Industrial Production Methods: Industrial production of tetranor-Prostaglandin E1 is less common due to its specialized applications and the complexity of its synthesis. when produced, it is typically done in small batches under stringent quality control to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Tetranor-Prostaglandin E1 can undergo several types of chemical reactions, including:

    Oxidation: Further oxidation can modify its functional groups, potentially altering its biological activity.

    Reduction: Reduction reactions can convert ketone groups to alcohols, impacting its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the desired substitution, but typical reagents include halogens and organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized prostaglandin derivatives, while reduction can produce alcohols from ketones .

Scientific Research Applications

Tetranor-Prostaglandin E1 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetranor-Prostaglandin E1 involves its interaction with specific receptors and enzymes in the body. It primarily targets prostaglandin receptors, influencing various signaling pathways. This interaction can lead to effects such as vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses .

Comparison with Similar Compounds

    Prostaglandin E1: The parent compound, known for its vasodilatory and anti-inflammatory properties.

    Prostaglandin E2: Another closely related compound with significant roles in inflammation and immune responses.

    Tetranor-Prostaglandin E2: A similar metabolite formed from prostaglandin E2, sharing many biological activities with tetranor-Prostaglandin E1.

Uniqueness: Tetranor-Prostaglandin E1 is unique due to its specific formation pathway and distinct biological activities. Its role as a metabolite provides insights into the metabolic pathways of prostaglandins and their physiological effects .

Properties

IUPAC Name

3-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h6-7,11-14,17-18H,2-5,8-10H2,1H3,(H,20,21)/b7-6+/t11-,12+,13+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTFFTMXBKQFKC-JZKKULJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23923-84-4
Record name Tetranorprostaglandin E1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023923844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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